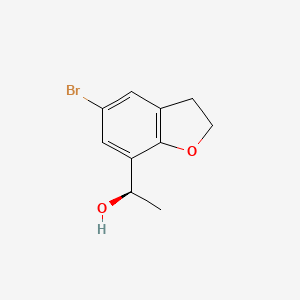

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

説明

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol typically involves the following steps:

Reduction: The reduction of the resulting bromo compound to introduce the hydroxyl group can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hyd

生物活性

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical properties of this compound are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| IUPAC Name | (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol |

| PubChem CID | 112756245 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Biological Activities

Benzofuran derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds similar to this compound inhibit the proliferation of leukemia cells such as K562 and MOLT-4 through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various strains. In one study, derivatives showed moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Anti-inflammatory Effects

Benzofuran derivatives have also been noted for their anti-inflammatory properties. They inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6), which is crucial in inflammatory responses .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function .

- Cytokine Inhibition : It inhibits pro-inflammatory cytokines, thereby reducing inflammation .

- Antimicrobial Action : The structural properties of benzofurans contribute to their ability to interact with bacterial membranes and inhibit growth .

Case Studies

Several studies have highlighted the potential therapeutic applications of benzofuran derivatives:

Study on Anticancer Properties

A study published in MDPI demonstrated that specific benzofuran derivatives induced apoptosis in K562 leukemia cells and inhibited cell growth effectively at concentrations lower than those toxic to normal cells . The therapeutic index calculated indicated a favorable safety profile for these compounds.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of benzofurans against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, supporting their potential use as therapeutic agents against infections .

科学的研究の応用

Synthesis Pathways

The synthesis of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of an ethanolic group. The synthetic routes may vary depending on the desired purity and yield.

Medicinal Chemistry Applications

Antimicrobial Activity : Studies suggest that benzofuran derivatives exhibit antimicrobial properties. The bromine substitution can enhance the compound's efficacy against various pathogens. Research indicates that compounds with similar structures have shown activity against bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development .

Neuroprotective Effects : Benzofuran derivatives are also investigated for their neuroprotective effects. Research has indicated that certain derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's . The specific role of this compound in these pathways remains to be fully elucidated.

Material Science Applications

Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with unique properties. Its functional groups allow for copolymerization with other monomers to produce materials with specific mechanical and thermal properties .

Fluorescent Materials : Due to its structural characteristics, this compound can be utilized in the development of fluorescent materials for sensors and imaging applications. The incorporation of benzofuran moieties often results in enhanced light absorption and emission characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on benzofuran derivatives demonstrated that compounds with bromine substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was synthesized and tested alongside other derivatives, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Neuroprotective Potential

In vitro studies on neuroprotection indicated that benzofuran derivatives could reduce oxidative stress in neuronal cells. This compound was included in a panel of compounds tested for neuroprotective activity against glutamate-induced excitotoxicity, highlighting its potential therapeutic applications.

特性

IUPAC Name |

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJZAQQYJDVUEW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC2=C1OCC2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1OCC2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。